An In-Depth Technical Guide to the Physical Properties of 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide
An In-Depth Technical Guide to the Physical Properties of 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N,N-diethyl-1-butanamine Hydrobromide is a quaternary ammonium salt that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom and a hydrophilic diethylamino group, makes it a valuable intermediate in the development of various pharmaceutical compounds and other specialty chemicals. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the purification of reaction products. This guide provides a comprehensive overview of the known and anticipated physical characteristics of this compound, alongside detailed experimental methodologies for their determination.
Molecular Structure and Identification
A clear identification of 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide is the foundation for any experimental work. The key identifiers for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 856988-73-3 | [1][2] |
| Molecular Formula | C₈H₁₉Br₂N | [1] |
| Molecular Weight | 289.05 g/mol | [1] |
| IUPAC Name | 4-bromo-N,N-diethyl-1-butanamine hydrobromide | |
| InChI Key | NGJQLNOUGAUWCD-UHFFFAOYSA-N |
The structure of 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide consists of a diethylamino group at one end of a four-carbon chain, with a bromine atom at the other end. The nitrogen atom is protonated and forms an ionic bond with a bromide ion.
Caption: Molecular structure of 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide.
Core Physical Properties
The physical state and thermal properties of a compound are critical for its storage, handling, and use in chemical reactions.
| Property | Value/Observation | Source(s) |
| Appearance | Solid | |
| Melting Point | 117 °C (unverified) | [3] |
| Boiling Point | Data not available; likely decomposes at high temperatures. | |
| Solubility | No quantitative data available. Expected to be soluble in polar solvents like water. |
Melting Point
The melting point is a crucial indicator of purity for a crystalline solid. A single source reports a melting point of 117 °C for 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide[3]. However, this value has not been independently verified in the available literature. For comparison, the closely related compound Diethylamine hydrobromide has a reported melting point of 218-220 °C[4][5][6]. This significant difference underscores the importance of experimental verification.
Experimental Protocol: Capillary Melting Point Determination
This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or Thiele tube)
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Capillary tubes (sealed at one end)
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Thermometer
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Mortar and pestle
Procedure:
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Sample Preparation: Ensure the sample is completely dry and finely powdered. Use a mortar and pestle to grind the crystals if necessary.
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Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
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Measurement:
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
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Record the temperature at which the last solid particle melts (the end of the melting range).
-
-
Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction. A narrow melting range (1-2 °C) is indicative of a pure compound.
Caption: Workflow for determining the melting point of a solid sample.
Boiling Point
Determining the boiling point of an ionic compound like 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide is generally not feasible. The strong ionic forces holding the hydrobromide salt together require a significant amount of energy to overcome. Consequently, these salts typically decompose at high temperatures before they can reach a boiling point. The thermal stability and decomposition temperature would be more relevant parameters to investigate, likely through techniques like thermogravimetric analysis (TGA).
Solubility
While no quantitative solubility data for 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide is currently available in the literature, its ionic nature provides a strong indication of its likely solubility profile. As an amine salt, it is expected to be soluble in polar solvents, particularly water, due to favorable ion-dipole interactions. Its solubility in organic solvents is anticipated to be lower and dependent on the polarity of the solvent. It is likely to have limited solubility in nonpolar solvents such as hexanes and toluene.
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
This method is a reliable way to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.
Apparatus:
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Analytical balance
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Vials with screw caps
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Constant temperature shaker bath
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Syringe filters (e.g., 0.45 µm PTFE)
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Volumetric flasks and pipettes
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Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial.
-
Seal the vial tightly and place it in a constant temperature shaker bath.
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Agitate the vial for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the vial to sit undisturbed in the bath for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed container or a volumetric flask. This step is critical to remove any undissolved solid particles.
-
Determine the concentration of the solute in the filtered solution using a pre-calibrated analytical method.
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The protons on the carbons adjacent to the nitrogen and bromine atoms will be the most deshielded and appear at a higher chemical shift (further downfield). The ethyl groups will show a characteristic quartet and triplet pattern. The proton on the positively charged nitrogen will likely be a broad signal.
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¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule, assuming no accidental equivalence. The carbons bonded to the electronegative bromine and nitrogen atoms will have the largest chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
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N-H stretch: A broad and strong absorption in the region of 3200-2800 cm⁻¹, characteristic of the ammonium salt.
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C-H stretch: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the aliphatic C-H bonds.
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C-N stretch: A peak in the 1250-1020 cm⁻¹ range.
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C-Br stretch: An absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.
Mass Spectrometry (MS)
For a salt, the mass spectrum will typically show the mass of the cation. The expected molecular ion for the free amine (4-Bromo-N,N-diethyl-1-butanamine) would be observed. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in two major peaks for the molecular ion, separated by two mass units.
Conclusion
This technical guide has synthesized the available information on the physical properties of 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide. While there is a scarcity of experimentally verified data in the public domain, this guide provides a framework for researchers by outlining the expected properties based on chemical principles and by providing detailed, actionable protocols for their experimental determination. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for advancing research and development involving this important chemical intermediate.
References
-
1PlusChem LLC. 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide. [Link]
-
PubChem. 4-bromo-N,N-diethylpentan-1-amine. [Link]
-
PubChem. 4-Bromobutan-1-amine hydrobromide. [Link]
-
ChemBK. DIETHYLAMMONIUM BROMIDE FOR SYNTHESIS. [Link]
Sources
- 1. 1pchem.com [1pchem.com]
- 2. 856988-73-3 Cas No. | 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide | Apollo [store.apolloscientific.co.uk]
- 3. 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide | 856988-73-3 [amp.chemicalbook.com]
- 4. 6274-12-0 CAS MSDS (DIETHYLAMINE HYDROBROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. DIETHYLAMINE HYDROBROMIDE | 6274-12-0 [chemicalbook.com]
